Pyrimorph

Description

Structure

3D Structure

Properties

IUPAC Name |

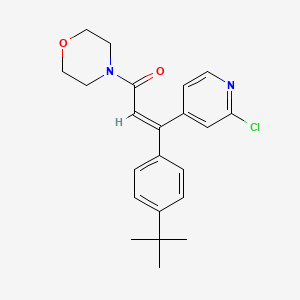

(Z)-3-(4-tert-butylphenyl)-3-(2-chloropyridin-4-yl)-1-morpholin-4-ylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25ClN2O2/c1-22(2,3)18-6-4-16(5-7-18)19(17-8-9-24-20(23)14-17)15-21(26)25-10-12-27-13-11-25/h4-9,14-15H,10-13H2,1-3H3/b19-15- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEUOHPLVFSQWME-CYVLTUHYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=CC(=O)N2CCOCC2)C3=CC(=NC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)/C(=C/C(=O)N2CCOCC2)/C3=CC(=NC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Pyrimorph S Biochemical and Molecular Mechanisms of Action

Primary Cellular and Enzymatic Targets

Pyrimorph has been shown to primarily target enzymes and pathways critical for structural integrity and growth in sensitive fungi. plos.orgapsnet.org

Inhibition of Cellulose (B213188) Synthase 3 (CesA3) Activity

A significant primary target of this compound is the enzyme Cellulose Synthase 3 (CesA3). plos.orgapsnet.org Studies have correlated resistance to this compound in Phytophthora capsici with point mutations in the gene encoding CesA3, specifically an amino acid change from glutamine to lysine (B10760008) at position 1077. plos.orgapsnet.orgnih.gov This suggests that this compound interferes with the proper functioning of CesA3. plos.orgapsnet.org CesA3 is a key enzyme involved in the synthesis of cellulose, a major component of the cell wall in oomycetes.

Disruption of Cell Wall Biosynthesis Pathways

The inhibition of CesA3 activity by this compound directly leads to the disruption of cell wall biosynthesis pathways in sensitive fungi. acs.orgplos.orgresearchgate.netplos.org Morphological and ultrastructural studies on P. capsici treated with this compound have revealed abnormalities such as excessive septation, swelling of hyphae, and the development of a multilayer cell wall. acs.orgacs.orgnih.gov These observed effects are consistent with impaired cell wall formation, highlighting the impact of this compound on the structural integrity of the fungal cell. acs.orgacs.orgnih.gov

Secondary and Ancillary Mechanistic Pathways

In addition to its primary effects on cell wall synthesis, this compound also influences other vital cellular processes, including energy metabolism. acs.orgplos.orgapsnet.org

Modulation of Mitochondrial Electron Transport Chain Activity

This compound has been demonstrated to affect the mitochondrial electron transport chain (ETC), a critical component of cellular respiration and ATP synthesis. acs.orgapsnet.orgacs.orgnih.govnih.govthegoodscentscompany.comgoogle.com Studies using isolated mitochondria from P. capsici have shown that this compound blocks mitochondrial electron transport. plos.orgnih.govnih.govresearchgate.net This interference with the ETC impacts the pathogen's ability to generate energy. acs.orgapsnet.orgacs.org

Cytochrome bc1 Complex Inhibition and Binding Site Analysis

The cytochrome bc1 complex (Complex III) within the mitochondrial electron transport chain has been identified as a target of this compound. apsnet.orgacs.orgplos.orgnih.govnih.govthegoodscentscompany.comnih.govresearchgate.netexlibrisgroup.commedchemexpress.com this compound inhibits the activity of the bc1 complex. plos.orgnih.govnih.govresearchgate.net Biochemical and spectral analyses suggest that this compound acts on an area near the ubiquinol (B23937) oxidation (QP) site of the cytochrome bc1 complex. plos.orgnih.govnih.govresearchgate.netexlibrisgroup.com Kinetic studies indicate that this compound functions as a mixed-type, noncompetitive inhibitor with respect to the substrate ubiquinol, suggesting a novel mode of inhibition compared to other bc1 inhibitors. plos.orgnih.govnih.govresearchgate.netexlibrisgroup.com In silico molecular docking studies further support the binding of this compound in the vicinity of the quinol oxidation site of the cytochrome b subunit. plos.orgnih.govnih.govresearchgate.netexlibrisgroup.com

Studies have determined the inhibitory concentration 50% (IC50) values for this compound against isolated bc1 complexes from different sources:

| Source | IC₅₀ (µM) | Citation |

| Bovine mitochondria (Btbc₁) | 85.0 | plos.orgnih.govnih.govresearchgate.netsemanticscholar.org |

| Rhodobacter sphaeroides (Rsbc₁) | 69.2 | plos.orgnih.govnih.govresearchgate.netsemanticscholar.org |

| Phytophthora capsici mitochondria | Not specified (blocks electron transport) | plos.orgnih.govnih.govresearchgate.net |

These findings indicate that this compound targets essential subunits of the bc1 complex. plos.orgnih.govnih.govresearchgate.netexlibrisgroup.com

Impact on Adenosine (B11128) Triphosphate (ATP) Synthesis

The inhibition of the mitochondrial electron transport chain, particularly the cytochrome bc1 complex, by this compound directly impacts the synthesis of Adenosine Triphosphate (ATP). acs.orgnih.govgoogle.com ATP is the primary energy currency of the cell, and impaired ATP synthesis disrupts energy-dependent processes necessary for fungal growth and development. plos.orgnih.gov Research has shown that the inhibitory effect of this compound on the mycelial growth of P. capsici can be reduced by the addition of exogenous ATP, supporting the hypothesis that this compound's action mechanism is linked to the impairment of the energy generation system. acs.orgacs.orgnih.gov Reduced ATP synthesis due to impaired oxidative phosphorylation is a consequence of this compound's interference with the bc1 complex.

Perturbation of General Metabolic Processes

This compound has been shown to interfere with key metabolic pathways essential for pathogen survival and growth. acs.org Studies investigating its effects have indicated an impact on energy generation systems. acs.orgresearchgate.net

Influence on Glucose Metabolism

Research indicates that this compound treatment leads to altered levels of proteins associated with glucose and energy metabolism in Phytophthora capsici. nih.gov Biochemical analysis using d-[U-14C]glucose has corroborated these findings, suggesting a link between this compound's action and glucose metabolism. nih.govresearchgate.net Glucose metabolism encompasses processes like glycolysis, gluconeogenesis, glycogenolysis, and glycogenesis, all crucial for energy production and carbon supply in organisms. nih.gov Interference with these pathways can significantly impair cellular function.

Effects on Hexose (B10828440) Monophosphate Pathway

This compound has demonstrated significant inhibition of the hexose monophosphate (HMP) pathway. acs.org The HMP pathway, also known as the pentose (B10789219) phosphate (B84403) pathway, is vital for generating NADPH and producing precursor molecules for nucleotide synthesis. rose-hulman.edu Inhibition of this pathway can disrupt reductive biosynthesis and lead to an imbalance in cellular components. Experimental validation using oxygen consumption assays with pathway-specific inhibitors, such as gluconate for the HMP pathway, has supported the observation of HMP inhibition by this compound in P. capsici. acs.org

Proteomic and Ultrastructural Investigations of Mode of Action

Quantitative proteomics and ultrastructural studies have provided deeper insights into how this compound affects pathogenic organisms at the molecular and cellular levels. acs.orgnih.govasm.org

Quantitative Proteomics Profiling in Pathogen Response

Quantitative proteomics using techniques like iTRAQ technology has been employed to study the response of oomycetes, such as Phytophthora capsici, to this compound treatment. nih.govasm.orgpeerj.com These studies have identified a significant number of proteins with altered abundance in response to the fungicide. For instance, in one study on P. capsici, 1336 unique proteins were identified, with 163, 77, and 13 unique proteins showing altered levels in a wild-type isolate and two this compound-resistant mutants, respectively. nih.govresearchgate.net

Analysis using databases like the Cluster of Orthologous Groups of Proteins (COG) and the Kyoto Encyclopedia of Genes and Genomes (KEGG) has helped categorize these differentially expressed proteins. nih.govresearchgate.net This analysis revealed that many proteins with altered expression were associated with glucose and energy metabolism, as well as proteins involved in the stress response of the pathogen to this compound. nih.govresearchgate.net This suggests that this compound not only targets specific metabolic processes but also triggers a broader stress response in the affected organism.

Below is a representation of the number of unique proteins with altered abundance in different P. capsici isolates upon this compound treatment:

| P. capsici Isolate | Unique Proteins with Altered Abundance |

| Wild-type (Hd3) | 163 |

| Resistant Mutant (R3-1) | 77 |

| Resistant Mutant (R3-2) | 13 |

Morphological and Ultrastructural Changes in Affected Organisms

Microscopic investigations, including morphological and ultrastructural studies, have revealed pronounced changes in this compound-treated pathogens. acs.orgresearchgate.net In Phytophthora capsici, this compound treatment has been observed to induce excessive septation and swelling of hyphae. acs.orgresearchgate.net Ultrastructural analysis has shown distortion and disruption of vacuoles, thickening and development of a multilayered cell wall, and the accumulation of dense bodies within the cells. acs.orgresearchgate.net These observed changes in morphology and ultrastructure are consistent with this compound's proposed modes of action, including the impairment of the energy generation system and effects on cell wall biosynthesis. acs.org Ultrastructural studies are valuable tools for understanding the impact of antifungal agents on fungal cell organization and growth. frontiersin.org

Molecular Basis and Evolution of Pyrimorph Resistance in Phytopathogens

Identification of Resistance-Conferring Genetic Mutations

Research has focused on identifying the genetic changes that enable pathogens to overcome the effects of pyrimorph.

Point Mutations in CesA3 Gene (e.g., Q1077K)

A primary mechanism of resistance to this compound in P. capsici involves point mutations in the CesA3 gene. plos.orgnih.gov A notable example is the amino acid substitution at position 1077, where glutamine (Q) is replaced by lysine (B10760008) (K), referred to as the Q1077K mutation. ebi.ac.ukplos.orgnih.govapsnet.orgnih.govnih.govscilit.com This specific mutation has been shown to confer high levels of stable resistance to this compound in laboratory-generated mutants of P. capsici. ebi.ac.ukplos.orgnih.govnih.gov

Analysis of Amino Acid Substitutions and Their Functional Consequences

The Q1077K amino acid substitution in CesA3 is strongly associated with high-level this compound resistance. ebi.ac.ukplos.orgnih.govnih.gov This change in the protein sequence is believed to affect the binding site of this compound on the CesA3 enzyme, reducing the fungicide's ability to inhibit cell wall biosynthesis. plos.org While this mutation is a key factor in high resistance, studies have also observed moderate levels of this compound resistance in isolates without mutations in the CesA3 gene, suggesting that other mechanisms or target sites might also contribute to resistance. plos.org

Cross-Resistance Patterns with Carboxylic Acid Amide (CAA) Fungicides

This compound is classified as a carboxylic acid amide (CAA) fungicide. apsnet.orgfrac.inforesearchgate.net Studies have investigated cross-resistance patterns between this compound and other fungicides within the CAA group, such as dimethomorph (B118703), flumorph, and mandipropamid. ebi.ac.ukplos.orgnih.govfrac.info A positive correlation in EC50 values has been observed between this compound and these CAA fungicides in P. capsici mutants with high levels of this compound resistance. ebi.ac.ukplos.orgnih.govnih.gov This indicates that isolates resistant to high concentrations of this compound are likely to also be resistant to these other CAA fungicides. plos.org However, isolates with only moderate this compound resistance have been found to remain sensitive to these CAA fungicides, suggesting that the cross-resistance is specifically linked to the high-level resistance mechanism, such as the CesA3 mutation. plos.org

Research on Pathogen Fitness Dynamics in Resistant Isolates

Competitive Ability Studies of Resistant and Sensitive Strains

Studies evaluating the competitive ability of this compound-resistant and -sensitive isolates of P. capsici have been conducted. In in vitro competition experiments, the observed frequency of this compound-resistant isolates was sometimes less than the expected frequency when mixed with sensitive isolates, suggesting that resistant isolates might be less fit in direct competition without the fungicide. apsnet.orgresearchgate.netnih.govapsnet.orgresearchgate.net However, the competitive ability of resistant isolates was found to be similar to or less than that of sensitive isolates in both in vitro and in planta tests. apsnet.orgnih.govapsnet.org

Biological Fitness Parameters (e.g., sporulation, cystospore germination, pathogenicity) in Controlled Environments

Assessments of biological fitness parameters in this compound-resistant P. capsici mutants have shown varied results. Fitness traits such as sporulation, cystospore germination, and pathogenicity were often similar to or less than those of the parental wild-type isolates in controlled environments. ebi.ac.ukplos.orgnih.govnih.govplos.orgresearchgate.netresearchgate.net However, some highly resistant mutants demonstrated greater virulence on detached pepper leaves and pepper plants treated with this compound compared to the wild type. ebi.ac.ukplos.orgnih.govnih.govresearchgate.net This suggests that while there might be a general fitness cost associated with resistance in the absence of the fungicide, highly resistant strains can be more virulent under selection pressure.

Data Tables

Below are illustrative data tables based on findings from the research.

| Isolate Type | This compound EC₅₀ (µg/ml) | Resistance Factor (RF) |

| Sensitive Wild-Type | ~1.43 ebi.ac.ukplos.orgnih.govnih.gov | 1.0 |

| This compound-Resistant Mutant (High Resistance) | >15 ebi.ac.ukplos.orgnih.govnih.gov | 10.67 - 56.02 ebi.ac.ukplos.orgnih.govnih.gov |

Note: EC₅₀ values for highly resistant mutants can vary depending on the specific mutation and isolate.

| Fitness Parameter | This compound-Resistant Mutants (vs. Sensitive) |

| Sporulation | Similar to or less than ebi.ac.ukplos.orgnih.govnih.govplos.orgresearchgate.netresearchgate.net |

| Cystospore Germination | Similar to or less than ebi.ac.ukplos.orgnih.govnih.govplos.orgresearchgate.netresearchgate.net |

| Pathogenicity (in vitro) | Similar to or less than ebi.ac.ukplos.orgnih.govnih.govresearchgate.netresearchgate.net |

| Virulence (on treated plants) | Greater for highly resistant mutants ebi.ac.ukplos.orgnih.govnih.govresearchgate.net |

Advanced Methodologies for Pyrimorph Resistance Detection and Population Monitoring

Development and Validation of Molecular Diagnostic Tools

Molecular diagnostic tools play a vital role in the timely identification of fungicide resistance. These tools are designed to detect specific genetic alterations, such as point mutations, that confer resistance. plos.orgapsnet.org

Allele-Specific Polymerase Chain Reaction (PCR) Assays

Allele-specific PCR (AS-PCR) is a molecular technique developed for the rapid detection of specific point mutations associated with pyrimorph resistance. plos.orgnih.gov This method utilizes primers designed to specifically amplify DNA sequences containing the resistance-conferring mutation, such as the Q1077K mutation in the PcCesA3 gene of P. capsici. plos.orgnih.gov AS-PCR can determine the this compound-resistance phenotype in approximately 4 hours by direct sampling of diseased tissue, offering a significant advantage over conventional fungicide-resistance assays. plos.org Studies have demonstrated the effectiveness of AS-PCR primers in identifying this compound resistance in P. capsici. plos.org

Real-Time PCR for Allele Frequency Quantification

Real-time PCR, also known as quantitative PCR (qPCR), is a powerful technique used for the detection and quantification of specific DNA sequences in real-time during the amplification process. apsnet.orgnih.govplos.org This method can be applied to quantify the frequency of this compound-resistant alleles, such as the Q1077K mutation, within a pathogen population. apsnet.org A real-time PCR-based assay has been developed and validated for quantifying the this compound-resistant allele Q1077K in P. capsici. apsnet.org Standard curves generated using serial dilutions of DNA from resistant and sensitive isolates demonstrate the assay's ability to quantify the respective alleles. apsnet.org This real-time PCR assay is useful for high-throughput analysis and monitoring the development of this compound resistance in field populations. nih.govapsnet.orgapsnet.orgresearchgate.net Research has shown a linear relationship between the proportions of resistant isolates in a mixture and the values detected by the real-time PCR assay, indicating its utility for quantifying the frequency of the resistant allele in samples with unknown resistance levels. apsnet.org

Baseline Sensitivity Profiling of Field Pathogen Populations

Establishing the baseline sensitivity of field pathogen populations to a fungicide before its widespread use is a critical step in resistance management. plos.orgnih.govresearchgate.netnih.gov This involves determining the distribution of sensitivities within a population that has not been exposed to the fungicide. The baseline sensitivities of P. capsici isolates to this compound have been determined through methods such as mycelial growth inhibition assays. plos.orgnih.govresearchgate.net Studies on isolates collected from various locations in China, where this compound was in the early stages of use, showed a unimodal distribution of EC50 values, indicating that the field populations were predominantly sensitive to this compound at that time. plos.orgnih.govresearchgate.net The mean EC50 value for 226 P. capsici isolates was reported as 1.4261 (±0.4002) µg/ml, with a range from 0.7578 to 3.1610 µg/ml. plos.orgnih.gov This baseline data is invaluable for monitoring the future emergence and spread of this compound resistance. plos.orgnih.gov

Table 1: Baseline Sensitivity of Phytophthora capsici Isolates to this compound (Example Data)

| Number of Isolates Tested | Mean EC50 (µg/ml) | Standard Deviation (µg/ml) | Range (µg/ml) |

| 226 | 1.4261 | 0.4002 | 0.7578 - 3.1610 |

Surveillance Strategies for Resistance Dynamics in Agroecosystems

Monitoring this compound resistance in P. capsici populations in the field is essential for effective disease management. plos.org Surveillance strategies involve the systematic collection and testing of pathogen isolates from agroecosystems to track changes in sensitivity and detect the emergence and spread of resistant strains. apsnet.orgresistomap.comnih.govresearchgate.net The real-time PCR assay developed for quantifying the Q1077K allele is a valuable tool for high-throughput monitoring of this compound resistance development in field populations of P. capsici. nih.govapsnet.orgapsnet.orgresearchgate.net By regularly sampling and testing isolates using molecular diagnostic tools and baseline sensitivity data, researchers and practitioners can gain insights into the resistance dynamics, including the frequency of resistant alleles and their spatial and temporal distribution. This information is crucial for informing resistance management strategies, such as the judicious use of this compound and the implementation of rotation or mixture with fungicides with different modes of action. apsnet.org

Academic Research on Pyrimorph Synthesis and Structure Activity Relationships Sar

Chemical Synthesis Pathways for Pyrimorph and its Analogues

The synthesis of this compound involves several key chemical transformations to construct its characteristic molecular architecture, which includes a pyridine (B92270) ring, a substituted phenyl group, an acrylic acid moiety, and a morpholine (B109124) group.

Key Synthetic Reactions (e.g., Wittig-Horner Reaction in Core Construction)

A foundational step in the synthesis of this compound is the construction of its pyridine-containing 1,1-diaryl core, often achieved through a Wittig-Horner reaction. This reaction involves the coupling of a phosphonate (B1237965) ester with a carbonyl compound to form an alkene. Specifically, the reaction of ethyl diethoxyphosphinic acetate (B1210297) with a ketone precursor under anhydrous tetrahydrofuran (B95107) (THF) at 25°C yields a cis-configured intermediate. This stereochemical outcome is attributed to stabilization via electron donation from the carbonyl oxygen to the pyridine ring. The Wittig-Horner reaction is a common strategy employed in the synthesis of analogous fungicides.

Following the formation of the core structure, the morpholine group is typically introduced via an amidation reaction. This step involves activating a carboxylic acid intermediate, for instance, by using ethyl chloroformate in THF to form a mixed anhydride, which subsequently reacts with morpholine in the presence of a base like triethylamine. This amidation step generally achieves yields between 75% and 88%, with purification often performed through recrystallization from ethanol-water mixtures. Careful stoichiometric control of morpholine is necessary to minimize the formation of N-acylmorpholine byproducts.

Another synthetic route mentioned involves a condensation reaction between 3-(p-tert-butylphenyl)-3-(6-chloropyridin-2-yl)acrylic acid and morpholine. Catalyzed steps utilizing specific solvents and catalysts are employed to optimize the yield in this pathway.

Exploration of Novel Synthetic Routes

Research into this compound synthesis extends to the exploration of novel and more efficient routes. Emerging methodologies, such as machine learning-driven retrosynthetic tools like SynRoute, have been employed to propose alternative synthesis pathways. For this compound, a Dijkstra-like algorithm identified a 4-step route starting from 2-chloropyridine (B119429) and morpholine. This optimized route has been reported to reduce synthetic complexity by 30% compared to classical methods.

Large-scale and industrial adaptations of this compound synthesis have also been explored, incorporating continuous flow chemistry to improve reproducibility and safety. Modular systems utilizing micromixers facilitate rapid heat dissipation during exothermic reactions, such as the Wittig-Horner reaction, enabling throughputs of 10 kg/batch with minimal batch-to-batch variability. Cost-reduction strategies in synthesis include catalyst recycling, where immobilized lipases recover unreacted morpholine, and solvent recovery through distillation.

Design and Synthesis of this compound Derivatives

The design and synthesis of this compound derivatives are crucial for discovering compounds with enhanced biological activity or altered target specificity. This involves modifying the core structure or incorporating additional functional groups.

Structural Modifications and Substituent Effects

Structural modifications of the this compound molecule have been investigated to understand their impact on fungicidal activity. One approach involves replacing the morpholine moiety with other amine groups. mdpi.comnih.govresearchgate.net Studies on novel cinnamamide (B152044) derivatives, using this compound as a lead compound, explored the replacement of the morpholine ring with β-phenylethylamine. mdpi.comnih.gov Preliminary results indicated that the morpholine ring can indeed be replaced by other amines while retaining fungicidal activity. mdpi.comnih.gov

Development of Mitochondrial-Targeting Analogues

This compound is known to exhibit weak activity in inhibiting mitochondrial complex III in addition to its primary mode of action on cell wall biosynthesis. researchgate.netresearchgate.netnih.govacs.org To enhance this effect on mitochondria and potentially develop fungicides with novel mechanisms, researchers have designed and synthesized mitochondrial-targeting analogues of this compound. researchgate.netresearchgate.netnih.govacs.org This strategy involves disassembling the this compound molecule and conjugating its fragments with a mitochondrial-targeted delivery system, such as triphenylphosphonium (TPP). researchgate.netresearchgate.netnih.govacs.orgacs.org

Studies have shown that the pyridine-containing 1,1-diaryl unit of this compound is the core module responsible for inhibiting mitochondrial function. researchgate.netresearchgate.netnih.govacs.org By conjugating this fragment with triphenylphosphonium, researchers have synthesized analogues that exhibit greatly improved action on phytopathogen mitochondria. researchgate.netresearchgate.netnih.govacs.org These mitochondrial-targeting analogues have demonstrated enhanced fungicidal activity, strong respiratory inhibition, and inhibition of adenosine (B11128) 5'-triphosphate synthesis, suggesting their potential as fungicide candidates with a novel mechanism of action. researchgate.netresearchgate.netnih.govacs.org For example, compound 3b, a conjugate with a short linker, showed high and broad-spectrum fungicidal activity and significantly improved effects on mitochondria, including causing mitochondrial swelling and disrupting mitochondrial function. researchgate.netresearchgate.netnih.govacs.org

Structure-Activity Relationship (SAR) Studies for Enhanced Biological Activity

Structure-Activity Relationship (SAR) studies are fundamental to understanding how modifications to the chemical structure of this compound influence its biological activity, including its fungicidal efficacy and its effects on specific cellular targets. wikipedia.orggardp.org These studies aim to identify the key structural features responsible for the desired biological effect and guide the rational design of more potent compounds. wikipedia.orggardp.org

SAR studies on this compound and its derivatives have revealed important insights. The pyridine-containing 1,1-diaryl moiety has been identified as a core structural element contributing to the inhibition of mitochondrial function. researchgate.netresearchgate.netnih.govacs.org Modifications to this core or its conjugation with targeting systems, as seen in the development of mitochondrial-targeting analogues, can significantly enhance this specific activity. researchgate.netresearchgate.netnih.govacs.org

The replacement of the morpholine ring with other amine groups has shown that structural changes in this part of the molecule can influence fungicidal activity against various plant pathogens. mdpi.comnih.govresearchgate.net Furthermore, the presence of a chlorine atom on the pyridine ring has been linked to increased fungicidal potency. mdpi.comnih.gov

Correlating Structural Motifs with Specific Inhibitory Actions

Research indicates that specific structural motifs within the this compound molecule are associated with its inhibitory actions against fungal pathogens. This compound is recognized as a multi-target fungicide, affecting processes such as cell wall biosynthesis and respiration in sensitive oomycetes. plos.orgacs.org

Studies have explored the impact of different chemical groups on this compound's activity. For instance, modifying fragments of this compound and conjugating them with delivery systems, such as triphenylphosphonium, has been shown to improve its action on mitochondria. acs.orgresearchgate.netresearchgate.net This suggests that the delivery mechanism and the specific fragment structure play a role in targeting and inhibiting mitochondrial function.

While this compound is primarily known for inhibiting cell wall biosynthesis, it also exhibits weak activity against mitochondrial complex III. acs.orgresearchgate.netresearchgate.netresearchgate.net This indicates that different structural parts of this compound may contribute to distinct inhibitory pathways. The tert-butyl group, for example, has been observed to interact within the Qo site of cytochrome bc₁ complex, primarily through van der Waals contacts, suggesting its involvement in this specific respiratory inhibition. researchgate.net

Research on related compounds, such as chalcone (B49325) derivatives containing 1,3,4-thiadiazole (B1197879) or 2-allylphenol (B1664045) derivatives, also highlights the sensitivity of antifungal activity to small changes in chemical structure or the addition of substituent groups. researchgate.net These findings from related SAR studies support the principle that specific structural motifs are directly correlated with the observed biological effects.

Identification of Core Modules for Target Interaction

Identifying the core modules of this compound responsible for interacting with its biological targets is a key aspect of SAR studies. Research suggests that this compound's mechanism of action involves multiple targets, including cellulose (B213188) synthase A (CesA3) and the cytochrome bc₁ complex (complex III). plos.orgresearchgate.netresearchgate.net

Studies involving the disassembly of this compound and the synthesis of analogues have aimed to identify the minimal structural requirements for specific activities. These investigations have indicated that the pyridine-containing 1,1-diaryl moiety is a core module crucial for the inhibition of mitochondrial function in this compound. acs.orgresearchgate.netresearchgate.netresearchgate.netresearchgate.net

Although this compound is classified as a carboxylic acid amide (CAA) fungicide and shares some similarities in resistance mechanisms with other CAAs that target CesA3, it also exhibits important differences and likely binds to additional unknown proteins in P. capsici. plos.org This suggests that while a core module might be involved in CesA3 interaction, other parts of the molecule or different core modules could be responsible for inhibiting other targets, such as the cytochrome bc₁ complex.

Molecular modeling studies have provided insights into how this compound interacts with the cytochrome bc₁ complex. This compound appears to dock in the central cavity near the entrance of the Qo site, blocking substrate access through hydrophobic and van der Waals interactions, rather than forming hydrogen bonds within the site itself. researchgate.netresearchgate.net This interaction pattern is distinct from traditional inhibitors, further emphasizing the unique way this compound's structural features dictate its binding and inhibitory action.

The identification of these core modules and their specific interactions provides a foundation for the rational design of novel this compound derivatives with potentially improved efficacy or altered target specificity. researchgate.net

Summary of Key Structural Correlations and Core Modules:

| Structural Motif/Module | Associated Inhibitory Action/Target | Notes |

| Pyridine-containing 1,1-diaryl | Inhibition of mitochondrial function (e.g., Complex III) | Identified as a core module for this activity. acs.orgresearchgate.netresearchgate.netresearchgate.netresearchgate.net |

| tert-butyl group | Interaction within the Qo site of cytochrome bc₁ complex | Primarily through van der Waals contacts. researchgate.net |

| Overall this compound Structure | Inhibition of cell wall biosynthesis (CesA3) | Primary mode of action, shared similarities with CAA fungicides. plos.orgresearchgate.net |

| Overall this compound Structure | Inhibition of respiration (e.g., Cytochrome bc₁ complex) | Also inhibits ATP synthesis and blocks mitochondrial electron transport. acs.orgresearchgate.netresearchgate.net |

EC₅₀ Values for this compound against Phytophthora capsici Life Stages:

| Life Stage | EC₅₀ Value (µg/mL) |

| Mycelial growth | 1.84 medkoo.comacs.orgmedchemexpress.com |

| Sporangium production | 0.17 medkoo.comacs.orgmedchemexpress.com |

| Zoospore release | 4.92 medkoo.comacs.orgmedchemexpress.com |

| Cystospore germination | 0.09 medkoo.comacs.orgmedchemexpress.com |

Note: EC₅₀ values represent the effective concentration required to inhibit 50% of the specific life stage.

Cross-Resistance between this compound and Other Fungicides in P. capsici Mutants:

| Fungicide | Correlation with this compound EC₅₀ | Notes |

| Dimethomorph (B118703) | Highly and positively correlated plos.org | CAA fungicide. |

| Flumorph | Highly and positively correlated plos.org | CAA fungicide. |

| Mandipropamid | Highly and positively correlated plos.org | CAA fungicide. |

| Azoxystrobin | Positive and significant correlation plos.org | Likely due to this compound also inhibiting respiration. plos.org |

Environmental Dynamics and Analytical Research of Pyrimorph

Environmental Fate Investigations

The environmental fate of a chemical compound describes how it is distributed, transformed, and accumulated in various environmental compartments such as soil, water, and air. For pyrimorph, these investigations help determine its persistence and potential for movement and breakdown in the environment. Environmental fate studies determine the significance, rate, and route of transformation pathways in various environmental compartments. fera.co.uk

Degradation Pathways and Kinetics in Environmental Compartments

Degradation is a primary process influencing the environmental fate of this compound. This involves the breakdown of the parent compound into simpler substances, known as degradation products. The rate and pathways of degradation can vary significantly depending on the environmental conditions.

Aerobic and Anaerobic Degradation in Soil and Water Systems

Aerobic degradation occurs in the presence of oxygen, typically mediated by microorganisms in soil and water. Anaerobic degradation takes place in the absence of oxygen, often in flooded soils or sediment layers.

Studies investigating the environmental behavior of this compound in lake water/sediment systems under both aerobic and anaerobic conditions have been conducted. In these systems, the dissipation of this compound in water was found to result mainly from adsorption to sediment. jcsp.org.pk Oxygen was observed to inhibit the dissipation of this compound in both aerobic and anaerobic tests in water/sediment systems. jcsp.org.pk

In lake water of a water/sediment system, the dissipation half-life of this compound under aerobic conditions was reported as 11.6 days. jcsp.org.pk In the control treatment (lake water without sediment), the aerobic half-life was significantly longer, at 96.3 days. jcsp.org.pk Under anaerobic conditions in the lake water of a water/sediment system, the dissipation half-life was shorter, at 5.5 days. jcsp.org.pk The anaerobic half-life in the control lake water treatment was 42.3 days. jcsp.org.pk These results indicate that the presence of sediment significantly accelerates the dissipation of this compound from the water phase, likely due to adsorption. jcsp.org.pk

During the degradation process in water/sediment systems, a degradation product of this compound has been detected using HPLC-MS/MS. jcsp.org.pk This degradation involves the loss of the morpholine (B109124) ring from the this compound molecule, leading to the formation of an aldehyde compound. jcsp.org.pk

Photolytic Degradation Studies

Photolytic degradation, or photolysis, is the breakdown of a chemical substance by light. This process can occur when this compound is exposed to sunlight in water or on surfaces. While general forced degradation studies can include photolytic conditions q1scientific.comijcrt.orgpharmtech.com, specific detailed studies on the photolytic degradation pathways and kinetics of this compound were not prominently found in the provided search results. However, photolysis is a naturally occurring process that can drive transformation of chemicals in the environment fera.co.uk.

Residue Dynamics in Agricultural Matrices

Residue dynamics refer to the persistence and behavior of a compound and its degradation products in agricultural matrices such as crops and soil after application. This is important for understanding potential exposure and the time it takes for residues to decline.

Dissipation Rates and Half-Lives in Crops and Soil

The dissipation rate describes how quickly the concentration of a substance decreases in a given matrix over time, often expressed as a half-life (DT₅₀), which is the time required for half of the initial concentration to disappear.

Studies on this compound residue dynamics in tomatoes, cucumbers, and soil under greenhouse conditions have shown relatively fast dissipation rates. researchgate.netnih.gov The half-lives of this compound residues in tomatoes ranged from 5.8 to 7.7 days, and in cucumbers, they ranged from 5.7 to 7.1 days. researchgate.netnih.gov In soil, the half-lives of this compound were found to be between 8.5 and 11.0 days. researchgate.netnih.gov These dissipation rates followed first-order kinetics. nih.gov

The final residues of this compound in tomatoes ranged from 0.19 to 3.66 mg kg⁻¹, in cucumbers from 0.18 to 4.35 mg kg⁻¹, and in soil from 0.22 to 16.5 mg kg⁻¹ with a pre-harvest interval of 3-7 days. researchgate.netnih.gov

Table 1: Dissipation Half-Lives of this compound in Agricultural Matrices under Greenhouse Conditions

| Matrix | Half-Life (days) |

| Tomatoes | 5.8 - 7.7 |

| Cucumbers | 5.7 - 7.1 |

| Soil | 8.5 - 11.0 |

These values indicate that this compound dissipates moderately quickly in these agricultural settings.

Advanced Analytical Methodologies for Detection and Quantification

Accurate determination of this compound residues and its degradation products in environmental and agricultural samples requires sensitive and reliable analytical methods. Various chromatographic techniques coupled with mass spectrometry are commonly employed for this purpose.

Modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods have been developed and validated for the analysis of this compound residue in matrices such as tomatoes, cucumbers, and soil. researchgate.netnih.gov This method involves extraction and cleanup steps to isolate the analyte from the complex sample matrix.

Detection and quantification of this compound and its degradation products are often achieved using techniques like High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). jcsp.org.pkresearchgate.netmdpi.comresearchgate.netusgs.govekb.eg HPLC-MS/MS is particularly useful for polar and less volatile compounds like this compound, while GC-MS is suitable for more volatile or semi-volatile substances. researchgate.netekb.eg Ultra-high-performance liquid chromatography (UHPLC) coupled with MS/MS has also been employed for high-throughput analysis. researchgate.net These methods offer high sensitivity and selectivity, enabling the detection and quantification of this compound residues at low concentrations in various matrices. usgs.govekb.eg The limit of determination for the modified QuEChERS method in tomatoes, cucumbers, and soil was reported as 0.05 mg kg⁻¹. researchgate.netnih.gov

Sample Preparation Techniques (e.g., QuEChERS Method)

Effective sample preparation is a critical initial step in the analysis of this compound residues in complex environmental and agricultural matrices. The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method has been widely applied and modified for the analysis of pesticide residues, including this compound, in various samples such as fruits, vegetables, and soil. dsmz.dewikipedia.orgfishersci.cawikipedia.orgnih.gov

The general QuEChERS procedure involves several key steps:

Sample homogenization. fishersci.cawikipedia.org

Extraction using an organic solvent, commonly acetonitrile. wikipedia.orgfishersci.cawikipedia.orgnih.gov

Liquid-liquid partitioning induced by adding salts, such as anhydrous magnesium sulfate (B86663) and sodium chloride, to separate the organic phase from the aqueous phase. wikipedia.orgfishersci.cawikipedia.orgnih.gov

A clean-up step, often involving dispersive solid-phase extraction (dSPE) with sorbent materials like primary secondary amine (PSA) and magnesium sulfate, to remove matrix interferences. wikipedia.orgfishersci.canih.gov

A modified QuEChERS method has been specifically developed and validated for the analysis of this compound residue in tomatoes, cucumbers, and soil. This method demonstrated good performance, with recoveries ranging from 86.1% to 99.3% and relative standard deviations (RSDs) between 1.0% and 7.7% at fortification levels of 0.05, 0.1, and 1 mg kg⁻¹. dsmz.dewikipedia.org These results align with method validation directives for residue analysis. dsmz.dewikipedia.org The limit of determination for this method in tomatoes, cucumbers, and soil was established at 0.05 mg kg⁻¹. dsmz.dewikipedia.org

Chromatographic and Spectrometric Detection Methods

Chromatographic techniques coupled with mass spectrometry are essential tools for the identification and quantification of this compound residues in environmental samples, offering high sensitivity and selectivity.

High-Performance Liquid Chromatography (HPLC) is a common technique used for the determination of this compound residues in various matrices. dsmz.dethermofisher.com For instance, HPLC with UV detection has been employed for the analysis of this compound residues in cucumber, tomato, soil, and natural water samples following solid-phase extraction (SPE) for sample preparation. wikipedia.org In studies investigating the environmental behavior of this compound in lake water/sediment systems, HPLC was utilized to analyze this compound residue in both water and sediment phases. thermofisher.com HPLC is broadly applied in environmental analysis for pesticide residue determination.

Gas Chromatography-Mass Spectrometry (GC-MS/MS) is a powerful analytical technique frequently used for the analysis of pesticide residues, particularly those that are volatile or semi-volatile. While GC-MS/MS is a standard method in pesticide analysis and environmental monitoring, specific applications detailing the analysis of this compound using GC-MS/MS were not prominently found in the reviewed literature. The chemical properties of this compound may make liquid chromatography-based methods more suitable for its analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is widely used for the trace analysis of pesticide residues in complex environmental matrices due to its sensitivity and ability to handle less volatile and more polar compounds compared to GC-MS. LC-MS/MS has been successfully applied in studies involving this compound. For example, it was used to detect and identify the degradation product of this compound in lake water/sediment systems, revealing that this compound loses its morpholine ring during dissipation, forming an aldehyde compound. thermofisher.com Modified QuEChERS methods combined with LC-MS/MS have also been developed for the simultaneous determination of various pesticides, including those with different characteristics, in soil samples. wikipedia.org This hyphenated technique is effective for detecting trace levels of pesticides in water and sediments.

Gas Chromatography-Mass Spectrometry (GC-MS/MS) Approaches

Bioconcentration Research in Aquatic Biota

Bioconcentration is a key aspect of assessing the environmental impact of chemical compounds, describing the accumulation of a water-borne substance in an aquatic organism. Research has been conducted to evaluate the bioconcentration potential of this compound in aquatic biota, specifically in zebrafish (Brachydanio rerio). dsmz.de

In a study investigating the acute toxicity and bioconcentration of this compound in zebrafish, fish were exposed to sublethal concentrations of the fungicide (2.00 and 0.25 mg L⁻¹) for 192 hours. dsmz.de A modified QuEChERS method was employed to extract this compound from both water and fish samples, and the residues were subsequently determined using HPLC. dsmz.de

The study reported bioconcentration factor (BCF) values for this compound in zebrafish. The highest BCF observed was 1.07 × 10² after 144 hours of exposure to 2.00 mg L⁻¹, and 23.1 after 96 hours of exposure to 0.25 mg L⁻¹. dsmz.de

The findings indicated that while this compound exhibited low acute toxicity to zebrafish, it showed a medium bioconcentration factor. dsmz.de This suggests that despite low acute toxicity, attention should be given to the potential accumulation of this compound residue in fish and its possible long-term ecological implications. dsmz.de Bioconcentration potential, often expressed as BCF, is a crucial indicator for evaluating the environmental and health risks of pollutants in aquatic ecosystems.

Ecotoxicological Research Approaches and Observed Biological Impacts on Non Target Organisms

Methodological Frameworks in Pyrimorph Ecotoxicology

Assessing the environmental impact of this compound on non-target organisms relies on established methodological frameworks designed to evaluate toxicity under controlled or environmentally relevant conditions.

Standardized Bioassay Systems for Environmental Assessment

Standardized bioassay systems are fundamental tools in environmental assessment, providing controlled environments to evaluate the toxicity of substances like this compound. Methods such as semi-static tests are commonly employed in aquatic ecotoxicology. In a study investigating the acute toxicity and bioconcentration of this compound in zebrafish (Brachydanio rerio), the semi-static method was utilized to determine lethal concentration (LC50) values nih.gov. This method involves renewing the test solution at intervals, which helps maintain the concentration of the test substance throughout the exposure period, particularly for compounds that may degrade or be taken up by the organisms. Bioassays using standard organisms like Daphnia magna and various fish species are widely used for toxicity testing in aquatic environments hibiscuspublisher.comnih.gov. These standardized approaches, often guided by frameworks such as those from the OECD or EFSA, provide a basis for comparing toxicity data across different chemicals and studies .

Biological Responses in Model Aquatic Organisms

Studies on the ecotoxicology of this compound have investigated the biological responses of model aquatic organisms at both organismal and sub-organismal levels to understand the scope and mechanisms of its potential impacts.

Studies on Organismal Responses

Research on the organismal responses of aquatic species to this compound exposure includes assessments of acute toxicity and bioconcentration. In a study on zebrafish (Brachydanio rerio), acute toxicity tests using the semi-static method determined the median lethal concentration (LC50) values of this compound. The 48-hour LC50 was reported as 24.33 mg L⁻¹, the 72-hour LC50 as 22.61 mg L⁻¹, and the 96-hour LC50 as 19.79 mg L⁻¹ nih.gov. These values indicate low acute toxicity to zebrafish nih.gov.

The study also investigated the bioconcentration of this compound in zebrafish. Fish exposed to sublethal concentrations of this compound (2.00 and 0.25 mg L⁻¹) for 192 hours showed bioconcentration. The highest bioconcentration factor (BCF) observed was 1.07 × 10² after exposure to 2.00 mg L⁻¹ for 144 hours, and 23.1 after exposure to 0.25 mg L⁻¹ for 96 hours nih.gov. These BCF values suggest a medium potential for bioconcentration in zebrafish, highlighting the importance of considering residues in fish and potential long-term ecological effects nih.gov.

General physiological changes observed in aquatic organisms exposed to toxic substances can include alterations in feeding behavior, respiratory function, reproductive success, and growth rates numberanalytics.com. While specific detailed findings on these endpoints for this compound on non-target aquatic organisms are limited in the provided results, the acute toxicity and bioconcentration data provide initial insights into organismal-level impacts nih.gov.

Table 1: Acute Toxicity and Bioconcentration of this compound in Zebrafish

| Endpoint | Organism | Method | Value | Exposure Duration | Citation |

| Acute Toxicity LC₅₀ | Brachydanio rerio | Semi-static | 24.33 mg L⁻¹ | 48 hours | nih.gov |

| Acute Toxicity LC₅₀ | Brachydanio rerio | Semi-static | 22.61 mg L⁻¹ | 72 hours | nih.gov |

| Acute Toxicity LC₅₀ | Brachydanio rerio | Semi-static | 19.79 mg L⁻¹ | 96 hours | nih.gov |

| Bioconcentration BCF | Brachydanio rerio | Semi-static | 1.07 × 10² (highest) | 144 hours (at 2.00 mg L⁻¹) | nih.gov |

| Bioconcentration BCF | Brachydanio rerio | Semi-static | 23.1 (at 0.25 mg L⁻¹) | 96 hours | nih.gov |

Investigations at Sub-Organismal Levels

Investigations at sub-organismal levels, such as biochemical markers and proteomics, offer insights into the molecular and cellular responses of organisms to contaminant exposure. Proteomics, the large-scale study of proteins, has emerged as a valuable tool in ecotoxicology for identifying protein biomarkers of pollution exposure and effects in aquatic organisms like fish and invertebrates nih.govcifri.res.in. While a proteomic study on Phytophthora capsici, a target organism, demonstrated the utility of this approach in identifying proteins related to metabolism and stress response upon exposure to this compound, this methodology can be applied to non-target species to understand the cellular impacts researchgate.netnih.gov. Biochemical markers are also used to measure sublethal effects of chemicals mdpi.com. These sub-organismal investigations can reveal early warning signs of toxicity and provide mechanistic understanding of how this compound might affect non-target aquatic life at the molecular level.

Environmental Contexts for Ecotoxicological Studies

The environmental context in which ecotoxicological studies are conducted is crucial for understanding the realistic exposure and potential impacts of this compound on non-target organisms. Factors such as water temperature, salinity, and pH can significantly influence the toxicity of chemicals to aquatic life researchgate.netdergipark.org.trfrontiersin.org. The importance of considering the specific environmental context of exposed populations, including potential evolutionary adaptation to contaminants, is increasingly recognized in ecotoxicology datadryad.org. Studies assessing the environmental impact of this compound in fish, such as the zebrafish study, contribute to understanding its behavior and effects in aquatic environments nih.gov. While specific details on ecotoxicological studies of this compound in various temperate or specific ecosystems were not extensively provided in the search results, the general principles of considering environmental variables are fundamental to a comprehensive ecotoxicological risk assessment. Residue dynamics of this compound in soil under greenhouse conditions have also been investigated, highlighting the relevance of soil as an environmental compartment researchgate.net.

Q & A

Q. What is the primary mechanism of action of pyrimorph against oomycete pathogens?

this compound primarily inhibits the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain, disrupting cellular energy metabolism. Methodologically, this can be validated using in vitro assays with isolated mitochondria or purified bc1 complexes, measuring oxygen consumption rates and IC50 values (e.g., 0.3–1.84 µg mL<sup>−1</sup> for Phytophthora capsici). Spectral analyses (e.g., red shifts in heme absorption bands) and competitive binding assays with QP-site inhibitors like myxothiazol further confirm its interaction near the ubiquinol oxidation site .

Q. How should researchers design experiments to evaluate this compound’s efficacy across fungal lifecycle stages?

Standardize bioassays targeting key lifecycle stages:

- Mycelial growth : Measure radial growth inhibition on agar plates.

- Sporangia production/zoospore release : Quantify sporangia counts in liquid culture.

- Cystospore germination : Use microscopy to assess germination rates. Calculate EC50 values for each stage (e.g., EC50 = 0.09 µg mL<sup>−1</sup> for cystospore germination in P. capsici). Include ATP supplementation controls to test reversibility of energy impairment .

Q. What metabolic pathways are affected by this compound, and how can these be experimentally validated?

this compound disrupts the hexosemonophosphate (HMP) pathway, tricarboxylic acid (TCA) cycle, and glycolysis. Use oxygen consumption assays with pathway-specific inhibitors:

- EMP pathway : Add iodoacetate.

- TCA cycle : Use malonate.

- HMP pathway : Apply gluconate. Compare inhibition rates (e.g., HMP inhibition dominates in P. capsici). Couple with HPLC to quantify metabolic intermediates .

Advanced Research Questions

Q. How can researchers analyze this compound resistance mechanisms in fungal pathogens?

Resistance is linked to mutations in cellulose synthase CesA3 (e.g., G1105V in P. capsici). Methodologies include:

- Sequencing resistant strains : PCR amplification and alignment of CesA3 alleles.

- Cross-resistance profiling : Test sensitivity to mandipropamid, flumorph, and other carboxylic acid amide (CAA) fungicides.

- Molecular docking : Model this compound-CesA3 interactions to identify steric clashes caused by mutations .

Q. What experimental strategies resolve contradictions in cross-resistance data between this compound and other fungicides?

Cross-resistance patterns (e.g., high correlation with mandipropamid [ρ = 0.82] but low with azoxystrobin [ρ = 0.14]) suggest multi-target effects. Use:

- Correlation matrices : Analyze EC50 values across fungicides (e.g., log-transformed data in scatterplots).

- Double-inhibitor assays : Test synergism/antagonism with CAA and non-CAA fungicides.

- Proteomics : Identify overexpression of detoxification enzymes (e.g., cytochrome P450s) in resistant strains .

Q. How does this compound’s binding mode differ from classical QP-site inhibitors, and what methods elucidate this?

Unlike myxothiazol, this compound binds near but not directly at the QP site, as shown by:

- Spectral shifts : Compare difference spectra of reduced bc1 complexes treated with this compound vs. myxothiazol.

- Kinetic assays : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition (e.g., this compound’s mixed inhibition in Btbc1 and Rsbc1).

- Crystallography : Resolve structural changes in cyt b or ISP subunits upon this compound binding .

Q. What methodologies assess this compound’s multi-target effects on cellular ultrastructure and wall biosynthesis?

Combine:

- Transmission electron microscopy (TEM) : Visualize hyphal swelling, vacuole disruption, and multilayered cell walls.

- Cellulose synthase activity assays : Measure UDP-glucose incorporation into cellulose in vitro.

- FTIR spectroscopy : Detect changes in cell wall polysaccharide composition (e.g., reduced β-1,3-glucan) .

Methodological Guidelines

- Data Interpretation : Use hierarchical clustering to group fungicides by resistance profiles, avoiding overreliance on single EC50 values .

- Statistical Validation : Apply non-linear regression for dose-response curves and ANOVA for multi-stage inhibition assays .

- Advanced Imaging : Correlate TEM findings with confocal microscopy using chitin-specific fluorophores (e.g., Calcofluor White) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.